molecular formula C9H11NO2 B1287408 1-(4-Amino-2-methoxyphenyl)ethanone CAS No. 60207-18-3

1-(4-Amino-2-methoxyphenyl)ethanone

Cat. No.: B1287408
CAS No.: 60207-18-3
M. Wt: 165.19 g/mol
InChI Key: WSESDZHLGIIHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2-methoxyphenyl)ethanone, also known by its IUPAC name, is a compound with the molecular formula C9H11NO2. It is characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the phenyl ring, with an ethanone group attached to the phenyl ring.

Scientific Research Applications

1-(4-Amino-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

While the specific mechanism of action for 1-(4-Amino-2-methoxyphenyl)ethanone is not available, a compound with a similar structure, 1-(4-Amino-2-hydroxyphenyl)ethanone, has been reported to show quorum sensing inhibitory activity against Pseudomonas aeruginosa . It suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .

Safety and Hazards

The safety information for 1-(4-Amino-2-methoxyphenyl)ethanone indicates that it has a GHS07 pictogram, with the signal word "Warning" . Specific hazard statements and precautionary statements were not available .

Biochemical Analysis

Biochemical Properties

1-(4-Amino-2-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can alter the enzyme’s conformation and reduce its catalytic efficiency. Additionally, this compound can form hydrogen bonds with proteins, affecting their stability and function. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme kinetics and protein dynamics .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes by interacting with transcription factors or epigenetic regulators. These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and catalysis. Additionally, the compound can interact with receptors on the cell surface, triggering downstream signaling cascades. These interactions can result in changes in gene expression, protein activity, and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting tissue regeneration. Higher doses may lead to toxic or adverse effects, including cell death and tissue damage. It is important to determine the optimal dosage range for specific applications to minimize potential side effects. Additionally, threshold effects may be observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying metabolic processes and identifying novel therapeutic targets .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of this compound within cells can influence its interactions with biomolecules and its overall efficacy. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the nucleus, where it can interact with transcription factors and regulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of this compound provides insights into its specific roles and mechanisms of action within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups, along with the ethanone moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-amino-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSESDZHLGIIHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612224
Record name 1-(4-Amino-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-18-3
Record name 1-(4-Amino-2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.